molecular formula C17H17FN2O2S3 B2955173 5-ethyl-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide CAS No. 933019-34-2

5-ethyl-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide

Cat. No.: B2955173
CAS No.: 933019-34-2
M. Wt: 396.51
InChI Key: WQVDYKCIDWSDLD-UHFFFAOYSA-N
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Description

5-ethyl-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide is a chemical compound that has been widely studied in scientific research. It is a sulfonamide derivative that has shown potential in various applications, including as an anti-inflammatory and anti-cancer agent.

Scientific Research Applications

Therapeutic and Biological Applications

  • Anticonvulsant and Cerebrovasodilatation Properties

    Sulfonamide derivatives have shown potential in increasing cerebral blood flow and possessing anticonvulsant properties, indicating their potential use in neurological conditions such as epilepsy and in enhancing brain circulation without significant diuresis (Barnish et al., 1981).

  • Antimicrobial and Antifungal Activities

    Substituted thiophenes, a structural component related to the queried compound, exhibit a wide range of biological activities, including antimicrobial and antifungal effects. This highlights their potential application in developing new therapeutic agents against various infectious diseases (Nagaraju et al., 2018).

  • Carbonic Anhydrase Inhibition for Ocular Hypotension

    Sulfonamide derivatives have been explored for their ocular hypotensive activity, useful in managing conditions like glaucoma. These compounds are designed to inhibit carbonic anhydrase, reducing intraocular pressure, with modifications to enhance water solubility and minimize side effects (Prugh et al., 1991).

  • Anticancer Potential

    Certain sulfonamide derivatives have been investigated for their cytotoxicity against various cancer cell lines, suggesting their potential role in cancer therapy. These compounds show promise in targeting specific pathways or mechanisms within cancer cells to inhibit growth or induce apoptosis (Ghorab et al., 2015).

Material Science and Electronics

  • Electroactive Polymers: Sulfonamide derivatives have been used in the synthesis of electroactive polymers, showing potential applications in electronic devices. These polymers exhibit unique properties like slow ion insertion kinetics and rapid loss of electroactivity, which can be tailored for specific uses in electronics and energy storage devices (Naudin et al., 2002).

Properties

IUPAC Name

5-ethyl-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2S3/c1-2-15-6-7-16(24-15)25(21,22)19-9-8-14-11-23-17(20-14)12-4-3-5-13(18)10-12/h3-7,10-11,19H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVDYKCIDWSDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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